molecular formula C16H19N3O2S B2831836 N-(dimethylamino)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide CAS No. 296271-81-3

N-(dimethylamino)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide

Cat. No. B2831836
CAS RN: 296271-81-3
M. Wt: 317.41
InChI Key: DYJXNGXCRDOMBP-UHFFFAOYSA-N
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Description

N-(dimethylamino)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide, also known as DBCO-NHS ester, is a commonly used chemical compound in scientific research. It is a derivative of benzenesulfonyl chloride and is used for bioconjugation and labeling of biomolecules.

Scientific Research Applications

Antimicrobial Activity

A series of compounds related to "N-(dimethylamino)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide" were synthesized and evaluated for their antibacterial and antifungal activities. These compounds displayed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The most potent compounds in the study showed higher activity compared to reference drugs, indicating the potential of these compounds for developing new antimicrobial agents (Ghorab et al., 2017).

Corrosion Inhibition

Sulfonohydrazide derivatives, structurally related to the query compound, have been investigated as corrosion inhibitors for carbon steel in acidic media. These compounds demonstrated good inhibition efficiency, which increased with concentration. The study highlighted their potential as cost-effective corrosion inhibitors, contributing valuable insights into the design of new materials for corrosion protection (Ichchou et al., 2019).

Fluorescent Molecular Probes

Compounds incorporating a dimethylamino group and a sulfonyl group, similar to the core structure of the query compound, were developed as fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, making them suitable for use as ultrasensitive fluorescent molecular probes in biological studies. Their ability to undergo intramolecular charge transfer allows for the detection of various biological events and processes, showcasing the versatility of these compounds in scientific research (Diwu et al., 1997).

properties

IUPAC Name

N-(dimethylamino)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-13-9-11-15(12-10-13)22(20,21)18-16(17-19(2)3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJXNGXCRDOMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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